2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole
Description
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c18-11-8-19-17(20-9-11)24-12-4-3-7-22(10-12)16(23)15-21-13-5-1-2-6-14(13)25-15/h1-2,5-6,8-9,12H,3-4,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOZDBOKKYIGGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3S2)OC4=NC=C(C=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative. The piperidine ring is then introduced via a nucleophilic substitution reaction, where the piperidine derivative reacts with the benzothiazole intermediate. Finally, the chloropyrimidine moiety is attached through an etherification reaction, using appropriate reagents and conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile used.
Scientific Research Applications
2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on two structurally related compounds with documented antischistosomal activity, as well as inferences about 2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole based on its molecular framework.
Structural and Functional Comparison
Key Findings and Implications
Benzothiazole Core :
- Both 2-(benzylsulfonyl)-1,3-benzothiazole and the target compound share the benzothiazole moiety, which is associated with antiparasitic activity via interference with redox pathways or protease inhibition . The sulfonyl group in the former may enhance electrophilic reactivity, whereas the target compound’s piperidine-carbonyl group could improve membrane permeability.
However, the chlorine atom may reduce metabolic degradation compared to the nitro group, which is prone to reduction . The piperidine ring in the target compound likely enhances conformational flexibility and solubility relative to the rigid vinylpyridine scaffold.
Activity Gaps: While both reference compounds exhibit low micromolar activity against Schistosoma life stages, the target compound’s efficacy remains uncharacterized.
Biological Activity
The compound 2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Piperidine Ring : Contributes to the compound's ability to interact with biological targets.
- Chloropyrimidine Moiety : Imparts unique electronic properties that enhance biological activity.
- Benzothiazole Core : Known for its diverse pharmacological properties.
The molecular formula is , and it exhibits a molecular weight of approximately 330.76 g/mol.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in disease pathways, particularly in cancer and inflammatory processes.
- Modulation of Signaling Pathways : It has been shown to affect various signaling pathways, including those related to cell proliferation and apoptosis.
- Interaction with Receptors : The piperidine component allows for potential interaction with neurotransmitter receptors, which could have implications in neuropharmacology.
Biological Activity Overview
The following table summarizes key biological activities associated with the compound:
Case Studies
Several studies have investigated the biological effects of this compound:
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Anticancer Research :
- In vitro studies demonstrated that treatment with the compound resulted in significant inhibition of cell growth in breast cancer cell lines (MCF-7) and lung cancer cell lines (A549). The mechanism involved induction of apoptosis through activation of caspase pathways.
- Preclinical trials in xenograft models showed reduced tumor size and metastasis when treated with the compound compared to controls.
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Anti-inflammatory Studies :
- A study examined the effects on inflammatory markers in animal models of rheumatoid arthritis. Results indicated a marked reduction in TNF-α and IL-6 levels following administration of the compound, suggesting its potential as a therapeutic agent for inflammatory diseases.
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Antimicrobial Activity :
- Tests against pathogenic bacteria revealed that the compound exhibited significant inhibitory effects on strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antibiotic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
